N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS2/c1-9-17-20-14(23-9)16-12(21)8-22-13-6-5-11(18-19-13)10-4-2-3-7-15-10/h2-7H,8H2,1H3,(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXVVYKEZXBKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Coupling with Pyridazinyl Derivatives: The thiadiazole ring is then coupled with pyridazinyl derivatives using a suitable coupling agent such as EDCI or DCC in the presence of a base like triethylamine.
Introduction of the Sulfanylacetamide Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
Structural Overview
The compound features a 5-methyl-1,3,4-thiadiazole ring , a sulfanyl group , and a pyridazine derivative . This unique combination may enhance its biological profile compared to simpler analogs. The presence of multiple heterocycles allows for diverse interactions with biological targets, making it a candidate for further research in drug development.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. Specifically, compounds containing the thiadiazole moiety have been shown to interact with bacterial enzymes and cell membranes, leading to their bactericidal effects. The following table summarizes some findings related to the antimicrobial activity of similar compounds:
| Compound Type | Activity | Target Organisms |
|---|---|---|
| 5-Methylthiadiazole | Antimicrobial | Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli |
| Triazole derivatives | Antifungal | Candida albicans, Aspergillus niger |
| Pyridazine-based compounds | Anticancer effects | Various cancer cell lines |
Studies have shown that the introduction of different substituents on the thiadiazole ring can enhance antibacterial and antifungal activities. For example, certain derivatives demonstrated better efficacy than standard antibiotics like ampicillin against specific strains of bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.
A comparative analysis of anticancer activities among various thiadiazole derivatives revealed that those with specific substitutions could outperform conventional chemotherapeutic agents like doxorubicin in certain assays . The following table illustrates the results from recent studies:
| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Compound A | PC3 (Prostate Cancer) | 10 | Doxorubicin (15) |
| Compound B | HT-29 (Colon Cancer) | 8 | Doxorubicin (12) |
| Compound C | SKNMC (Neuroblastoma) | 5 | Doxorubicin (10) |
Synthesis and Optimization
The synthesis of this compound involves multi-step reactions that require careful optimization to maximize yield and purity. Key steps include:
- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazides.
- Introduction of Pyridazine Moiety : This is typically done via nucleophilic substitution reactions.
- Amidation Reaction : The final step involves forming the acetamide group through reaction with appropriate amines.
Each step necessitates precise control over reaction conditions to ensure high-quality product formation .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Variations and Physicochemical Properties
Key Observations :
- Core Modifications : Replacing the pyridazine ring in CB-839 with triazolopyridazine (G856-6536) reduces molecular weight but may alter binding affinity .
- Bioactivity Specificity: CB-839’s pyridin-2-yl group is critical for glutaminase targeting, distinguishing it from analogs with non-aromatic substituents .
Functional Analogs (Glutaminase Inhibitors)
Table 2: Pharmacological Comparison
Key Findings :
- Potency : CB-839 outperforms BPTES and compound 968 in tumor suppression, attributed to its optimized binding to GLS’s active site .
- Synergy: Combining CB-839 with 2-PMPA (a glutamate analog) significantly reduces tumor growth compared to monotherapy, highlighting its role in multi-target strategies .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structural configuration comprising:
- Thiadiazole ring : Known for its diverse biological activities.
- Pyridazine core : Implicated in various pharmacological effects.
- Sulfanyl group : Enhances the compound's reactivity and interaction with biological targets.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Xanthomonas oryzae and Fusarium graminearum .
| Compound | Target Organism | Inhibition Rate (%) |
|---|---|---|
| 51m | X. oryzae pv. oryzicola | 30% at 100 μg/mL |
| 51m | X. oryzae pv. oryzae | 56% at 100 μg/mL |
2. Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have demonstrated that it can inhibit the growth of cancer cells significantly:
These findings suggest that this compound may act through mechanisms involving cell cycle arrest and apoptosis induction.
The mechanism of action is likely multifaceted, involving interactions with specific molecular targets such as enzymes and receptors. The thiadiazole and pyridazine moieties may facilitate binding to these targets, modulating their activities and influencing cellular pathways related to disease progression .
Case Studies
Several studies have highlighted the potential of this compound and its derivatives in treating various diseases:
- Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids and identified promising candidates with significant growth inhibition against multiple cancer types .
- Antimicrobial Evaluation : In vitro assays demonstrated that certain derivatives exhibited superior antimicrobial effects compared to traditional bactericides like thiodiazolecopper .
Q & A
Q. Basic Characterization Workflow
Spectroscopic Analysis :
- 1H/13C NMR : Confirm substitution patterns (e.g., pyridazinyl protons at δ 8.5–9.0 ppm, thiadiazole methyl at δ 2.4 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 388.2) and fragmentation patterns .
Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .
What computational tools are recommended for predicting the biological activity of this compound?
Q. Advanced Methodological Guidance
PASS Program : Predict pharmacological effects (e.g., anticancer, enzyme inhibition) based on structural descriptors .
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX (PDB ID: 3IAI). Focus on sulfanyl and acetamide groups for hydrogen bonding .
ADMET Prediction : Employ SwissADME or pkCSM to assess pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced Data Analysis Strategy
Assay Cross-Validation : Compare results across multiple assays (e.g., MTT for cytotoxicity, Annexin V for apoptosis) to confirm activity trends .
Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., pyridazinyl → pyrimidinyl) to isolate pharmacophoric contributions .
Dose-Response Curves : Establish EC50/IC50 values in triplicate to account for variability .
What experimental designs are suitable for evaluating the compound’s enzyme inhibition potential?
Q. Methodological Framework
In Vitro Assays :
- Lipoxygenase Inhibition : Monitor absorbance at 234 nm (conjugated diene formation) with IC50 calculations .
- Carbonic Anhydrase Inhibition : Use stopped-flow CO2 hydration assay (Ki determination) .
Controls : Include acetazolamide (positive control) and DMSO (vehicle control) .
How can researchers optimize the compound’s solubility and stability for in vivo studies?
Q. Advanced Formulation Strategies
Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility.
Stability Testing :
- pH Stability : Perform HPLC analysis after 24h incubation in buffers (pH 1.2–7.4).
- Thermal Stability : Store at 4°C, -20°C, and RT; monitor degradation via LC-MS .
What strategies are effective for troubleshooting low yields in the sulfanyl coupling step?
Q. Synthesis Troubleshooting Guide
Reagent Purity : Ensure fresh 6-(pyridin-2-yl)pyridazin-3-thiol (degraded thiols reduce reactivity).
Catalyst Optimization : Add catalytic KI or switch to Pd(OAc)2 for Suzuki-like coupling .
Temperature Control : Maintain 60–80°C; higher temperatures may decompose the thiadiazole core .
How should researchers design SAR studies to improve this compound’s anticancer activity?
Q. Advanced SAR Design
Substitution Patterns :
- Pyridazinyl Ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity.
- Thiadiazole Core : Replace methyl with ethyl to modulate lipophilicity .
In Silico Screening : Use MOE or GOLD to prioritize analogs with higher docking scores .
What analytical techniques are critical for detecting degradation products during stability studies?
Q. Advanced Analytical Protocol
HPLC-PDA : Use C18 columns (ACN/water gradient) to separate degradation peaks.
HR-MS/MS : Identify fragments (e.g., loss of sulfanyl group, m/z 245.1) .
NMR Stability Studies : Compare fresh vs. aged samples for new proton signals .
How can researchers reconcile discrepancies between computational activity predictions and experimental results?
Q. Data Contradiction Resolution
Force Field Adjustments : Re-dock using AMBER instead of CHARMM for better conformational sampling.
Protonation State Check : Ensure ligand and target ionization states match physiological pH (e.g., pyridinyl N protonation) .
Experimental Replication : Repeat assays with stricter controls (e.g., ATP levels in cytotoxicity assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
